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YO-Pro 3

Cat. No.: B116174
M. Wt: 655.4 g/mol
InChI Key: ZVUUXEGAYWQURQ-UHFFFAOYSA-L
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Description

Overview of YO-Pro 3 as a Far-Red Fluorescent Nucleic Acid Stain

This compound, also known as Oxazole (B20620) Red, is a monomeric carbocyanine dye recognized for its utility as a far-red fluorescent nucleic acid stain. biotium.combiotium.com A key characteristic of this compound is that it is cell-impermeant, meaning it cannot cross the intact plasma membranes of live, healthy cells. biotium.combiotium.comfluorofinder.comfluorofinder.com This property makes it an excellent marker for identifying cells with compromised membranes, a hallmark of late-stage apoptosis or necrosis. axispharm.com

The dye is essentially non-fluorescent when in solution but exhibits a significant increase in fluorescence intensity upon binding to double-stranded DNA (dsDNA) and RNA. biotium.comaxispharm.comlumiprobe.com This fluorogenic nature ensures a high signal-to-noise ratio, as the background fluorescence is minimal. lumiprobe.comiright.com When bound to nucleic acids, this compound has an excitation maximum of approximately 612-613 nm and an emission maximum around 629-631 nm. biotium.comfluorofinder.comaatbio.comthermofisher.com This places its spectral profile in the far-red region of the spectrum, which is advantageous for multicolor experiments as it minimizes spectral overlap with other common fluorophores that emit in the blue, green, or orange channels, such as DAPI or FITC. axispharm.comthermofisher.com

Table 1: Spectral Properties of this compound

PropertyWavelength (nm)Reference(s)
Excitation Maximum612 - 613 fluorofinder.comaatbio.comthermofisher.com
Emission Maximum629 - 631 fluorofinder.comaatbio.comthermofisher.com

Historical Context of Carbocyanine Dyes in Cellular Analysis

The story of this compound is part of the broader history of cyanine (B1664457) dyes, a class of synthetic dyes first synthesized over a century ago. wikipedia.orgacs.org Initially, their primary application was in the photographic industry to increase the sensitivity range of photographic emulsions, a process known as spectral sensitization. wikipedia.orgbiotium.com This application paved the way for the development of panchromatic film. wikipedia.org

Cyanine dyes are characterized by a chemical structure consisting of two nitrogen-containing heterocyclic groups linked by a polymethine chain. wikipedia.orgbiotium.com The length of this chain is a key determinant of the dye's absorption and emission spectra; extending the chain results in a bathochromic shift, meaning the dye absorbs and emits light at longer wavelengths.

The transition of cyanine dyes from photography to biotechnology marked a significant advancement in biological imaging. wikipedia.org In the 1990s, researchers led by Alan Waggoner began to adapt cyanine dyes for biological labeling. biotium.com A key innovation was the introduction of sulfonic acid groups to the cyanine structure. This modification made the dyes more water-soluble and reduced the tendency of the dye molecules to form non-fluorescent aggregates, enhancing their performance in aqueous biological environments. biotium.com These efforts led to the widely used Cy® family of dyes, such as Cy3 and Cy5. fluorofinder.com

Further developments led to the creation of both symmetric and asymmetric cyanine dyes. rsc.orgacs.org Asymmetric cyanines, which feature different heterocyclic groups at each end of the polymethine chain, often exhibit improved fluorescence intensity and larger Stokes shifts compared to their symmetric counterparts. rsc.org this compound belongs to this versatile family of carbocyanine dyes, which have become fundamental tools for nucleic acid labeling, cell viability assessment, and other cellular analysis techniques. wikipedia.orgacs.org

Current Research Landscape of this compound Applications

The specific properties of this compound make it a valuable reagent in several areas of modern biomedical research, primarily centered on the assessment of cell health and viability. Its applications are prominent in techniques like fluorescence microscopy and flow cytometry. biotium.comthermofisher.com

One of the primary uses of this compound is in the detection of dead or membrane-compromised cells. biotium.comthermofisher.com Because it is excluded from healthy cells, its fluorescence is a reliable indicator of a loss of plasma membrane integrity. axispharm.com This makes it a direct stain for dead cells in a mixed population.

In the study of programmed cell death, or apoptosis, this compound is often used in conjunction with other dyes to differentiate between different stages of cell death. For example, it can be paired with YO-PRO-1, a related green-fluorescent dye that can enter early apoptotic cells, and Propidium (B1200493) Iodide (PI), a red-fluorescent dye that, like this compound, only enters cells in the very late stages of apoptosis or necrosis. thermofisher.commedchemexpress.commedchemexpress.com A typical flow cytometry assay using a combination of such dyes can distinguish between three populations:

Live cells: Show little to no fluorescence. thermofisher.com

Apoptotic cells: Show green fluorescence (from YO-PRO-1). thermofisher.com

Dead/Necrotic cells: Show both red and green fluorescence. thermofisher.com

While this compound is not typically used for early apoptosis detection itself (a role more suited for dyes like YO-PRO-1 or Annexin V), its far-red fluorescence is crucial for identifying the final stage of cell death and for multiplexing with other cellular markers in complex experiments. axispharm.comnih.gov

Table 2: Applications of this compound in Cellular Analysis

ApplicationTechnique(s)Information Provided
Dead Cell StainingFlow Cytometry, Fluorescence MicroscopyIdentifies cells with compromised plasma membranes. biotium.comthermofisher.com
Apoptosis/Necrosis AnalysisFlow CytometryUsed with other dyes (e.g., YO-PRO-1, PI) to distinguish between live, apoptotic, and necrotic cell populations. thermofisher.commedchemexpress.comresearchgate.net
Nuclear CounterstainingFluorescence MicroscopyStains the nuclei of fixed or dead cells in the far-red spectrum. fluorofinder.comfluorofinder.comffpreview.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H31I2N3O B116174 YO-Pro 3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethyl-[3-[4-[3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;diiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O.2HI/c1-27-24-14-7-8-15-25(24)30-26(27)16-9-11-21-17-19-28(18-10-20-29(2,3)4)23-13-6-5-12-22(21)23;;/h5-9,11-17,19H,10,18,20H2,1-4H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUUXEGAYWQURQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC1=CC=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C.[I-].[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31I2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

655.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Fundamental Principles of Yo Pro 3 Interaction with Biological Systems

Nucleic Acid Binding Mechanisms of YO-Pro 3

This compound is a monomeric carbocyanine dye that exhibits a strong affinity for nucleic acids biotium.comfishersci.se.

This compound, like other monomeric cyanine (B1664457) dyes of the YO-PRO series, primarily binds to double-stranded DNA (dsDNA) through an intercalation mechanism fluorofinder.comfishersci.senih.gov. Intercalation involves the insertion of the dye molecule between adjacent base pairs of the DNA helix, leading to a localized unwinding and lengthening of the DNA structure nih.govnih.gov. This binding mode is characterized by high affinity, with dissociation constants typically in the micromolar range for dsDNA fishersci.sefishersci.com. While its affinity is high, it is generally somewhat reduced compared to its dimeric counterparts, such as YOYO-3, which have two positive charges and two intercalating units fishersci.se. This compound also binds to single-stranded DNA (ssDNA) and RNA, though often with lower fluorescence quantum yields compared to its binding with dsDNA thermofisher.comthermofisher.com. The binding of this compound to dsDNA is not sequence-selective thermofisher.com.

A hallmark characteristic of this compound is its fluorogenic nature; it is essentially non-fluorescent in the absence of nucleic acids biotium.comlumiprobe.comthermofisher.comfishersci.se. Upon binding to nucleic acids, particularly DNA, this compound exhibits a substantial increase in fluorescence intensity, often referred to as fluorescence enhancement biotium.comlumiprobe.comthermofisher.comfishersci.se. This enhancement is attributed to the restriction of torsional motion of the dye in the excited state when it is bound within the confined environment of the nucleic acid helix rsc.orgmdpi.com. The quantum yield of this compound, which is typically less than 0.01 when unbound, can increase significantly upon nucleic acid binding, contributing to a large fluorescence enhancement (ranging from 20- to 200-fold for the "3-series" of monomeric cyanine dyes) thermofisher.comfishersci.se. This low intrinsic fluorescence and high enhancement upon binding contribute to a low background signal and bright fluorescence, making it highly sensitive for nucleic acid detection lumiprobe.comfishersci.sefishersci.com.

Membrane Permeability Characteristics of this compound

This compound is classified as a cell-impermeant nucleic acid stain, meaning it generally cannot cross the intact plasma membrane of live, healthy cells biotium.comlumiprobe.comthermofisher.comfluorofinder.comfishersci.se.

The impermeability of this compound to intact cell membranes makes it a selective indicator for cells with compromised membrane integrity biotium.comthermofisher.comfishersci.se. This characteristic is exploited in viability assays, where this compound can differentiate between live cells (which exclude the dye) and dead or dying cells (which have permeable membranes and allow dye entry) biotium.comthermofisher.comfishersci.se. Cells undergoing apoptosis, which involves initial changes in plasma membrane permeability, may also become permeable to this compound nih.govresearchgate.netplos.orgnih.gov. The uptake of this compound (and similar dyes like YO-PRO-1) into early apoptotic cells can be linked to the activation of P2X7 receptors, which form pores allowing entry of larger molecules nih.govnih.govjneurosci.org.

The uptake of this compound into cells with compromised membranes is a dynamic process. In scenarios involving membrane permeabilization, such as those induced by pulsed electric fields (electroporation), the extent and kinetics of this compound uptake can be indicative of the degree of membrane disruption researchgate.netmdpi.com. Studies have shown that the uptake of this compound can increase linearly with the number of electric pulses, reflecting the increasing permeabilization of the cell membrane mdpi.com. The presence of pore-impermeable solutes in the extracellular medium can influence water uptake and subsequent cell swelling, which in turn affects the dynamics of dye entry in permeabilized cells plos.org. The rapid entry of this compound into cells with compromised membranes allows for quick discrimination between viable and non-viable cells, often requiring only short incubation times (e.g., 20 minutes) for analysis nih.gov.

Photophysical Characteristics Relevant to Research

This compound exhibits distinct photophysical properties that are crucial for its application as a fluorescent probe. When bound to DNA, its excitation maximum is around 612-613 nm, and its emission maximum is around 629-631 nm, placing its fluorescence in the far-red region of the spectrum biotium.comfluorofinder.comfishersci.comthermofisher.com. This far-red emission is advantageous in biological imaging as it typically experiences less interference from cellular autofluorescence compared to dyes emitting in shorter wavelengths fishersci.se.

The molar extinction coefficient of this compound when bound to DNA is high, reported to be around 100,100 cm⁻¹M⁻¹ labmartgh.com. This high molar absorptivity, combined with a significant fluorescence quantum yield upon binding, results in very bright fluorescence signals thermofisher.comfishersci.se.

The spectral characteristics of this compound, along with other monomeric cyanine dyes, are summarized in the table below:

Table 1: Photophysical Characteristics of Monomeric Cyanine Nucleic Acid Stains (DNA-Bound)

Dye TypeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Fluorescence Quantum Yield (QY)
YO-PRO-3 Iodide612631100,100 labmartgh.com0.16 labmartgh.com
YO-PRO-1 Iodide49150952,000 labmartgh.com0.44 labmartgh.com
TO-PRO-3 Iodide642661102,000 labmartgh.com0.11 labmartgh.com
PO-PRO-1 Iodide43545550,100 labmartgh.com0.39 labmartgh.com
TO-PRO-1 Iodide51553162,800 labmartgh.com0.25 labmartgh.com

Note: Values are approximate and may vary slightly depending on experimental conditions and the specific nucleic acid bound.

These properties enable this compound to be effectively used with specific laser lines, such as the He-Ne 594 nm laser for excitation fishersci.comgoogle.com. The low background fluorescence of unbound dye and the bright signal upon binding make it suitable for sensitive detection in techniques like fluorescence microscopy and flow cytometry biotium.comthermofisher.comfishersci.com.

Excitation and Emission Maxima of this compound-Nucleic Acid Complexes

Upon binding to nucleic acids, this compound exhibits distinct excitation and emission maxima in the far-red spectrum. These spectral properties are crucial for its application in fluorescence-based assays, allowing for specific detection and imaging.

The excitation maximum for this compound when bound to nucleic acids is typically around 612 nm or 613 nm biotium.comlabmartgh.comfishersci.sethermofisher.com. Its corresponding emission maximum is observed at approximately 629 nm or 631 nm biotium.comlabmartgh.comfishersci.sethermofisher.comlunanano.ca. These values are consistent across various research findings and product specifications.

The spectral characteristics of this compound-nucleic acid complexes are summarized in the table below:

PropertyWavelength (nm)Source
Excitation Maximum612-613 biotium.comlabmartgh.comfishersci.sethermofisher.com
Emission Maximum629-631 biotium.comlabmartgh.comfishersci.sethermofisher.comlunanano.ca

Considerations for Photostability in Imaging Studies

Photostability is a critical factor in fluorescence imaging, especially in long-term or high-intensity illumination experiments, as photobleaching can lead to a loss of signal. This compound demonstrates favorable photostability, which is a significant advantage in imaging studies.

Research indicates that this compound, along with other far-red dyes such as TO-PRO-3 and YOYO-3, exhibits high stability of fluorescence intensity researchgate.net. This inherent photostability contributes to the reliability of data obtained from experiments involving prolonged light exposure. Furthermore, cyanine dyes, as a class, are generally recognized for their good photostability, which is beneficial for various bioimaging techniques researchgate.net.

The use of long-wavelength light-absorbing dyes like this compound is advantageous because their fluorescence is typically less obscured by the autofluorescence of biological tissues fishersci.sethermofisher.com. This characteristic enhances the signal-to-noise ratio in imaging, leading to clearer and more accurate results, particularly in complex biological samples.

Methodological Applications of Yo Pro 3 in Cell Biology Research

Assessment of Cell Viability and Membrane Integrity

YO-Pro 3 serves as a critical indicator for evaluating the health and structural integrity of cellular membranes, a fundamental aspect of cell viability. Its impermeability to intact cell membranes ensures that its uptake is a direct measure of membrane damage.

As a cell-impermeant nucleic acid stain, this compound is a well-established indicator for dead or fixed cells Current time information in Linn County, US.wikipedia.org. It is excluded from live cells with intact plasma membranes but readily penetrates cells where the membrane has been compromised, such as in necrotic or late apoptotic cells citeab.com. Once inside, it binds to nucleic acids, resulting in a bright far-red fluorescence that can be detected by fluorescence microscopy or flow cytometry Current time information in Linn County, US.wikipedia.org. This selective staining allows for clear discrimination between viable and non-viable cell populations within a sample Current time information in Linn County, US..

The ability of this compound, and its related family members like YO-PRO-1, to enter cells only when the plasma membrane is permeabilized makes them ideal probes for quantifying membrane integrity. The increased fluorescence signal upon intracellular binding to nucleic acids provides a sensitive and direct readout of membrane damage revvity.comnih.gov.

Electroporation, a technique that uses electric pulses to transiently or permanently disrupt cell membranes, is frequently studied using membrane-impermeant dyes. YO-PRO-1, a dye with similar membrane permeability characteristics to this compound, has been extensively employed to quantify the extent of membrane permeabilization induced by electric fields revvity.comnih.govuni.lunih.govunivpm.it. For instance, studies on Chinese hamster ovary (CHO) cells demonstrated an increase in cell membrane permeability with increasing pulse amplitude, with nearly all cells becoming permeabilized at an electric field of 1.2 kV/cm nih.gov. Research has shown that the threshold for the formation of larger pores, allowing the entry of dyes like YO-PRO-1, TO-PRO-3, or propidium (B1200493) iodide, can be above 7 kV/cm for a single 300-ns pulse, but can decrease to approximately 2.5 kV/cm for YO-PRO-1 uptake with a burst of 10 pulses revvity.comchembase.cn.

Table 1: Electroporation-Induced Permeabilization in CHO Cells (YO-PRO-1 Uptake)

Electric Field Strength (kV/cm)Percentage of Permeabilized Cells (%)
0.6 - 0.832.88 ± 3.93
1.296.99 ± 0.45

Data adapted from studies using YO-PRO-1 dye to assess cell membrane permeabilization following electric pulse delivery nih.gov.

Cryo-injury, a common challenge in cryopreservation, often leads to damage at the plasma membrane level. YO-PRO-1 has been instrumental in detecting subtle changes in membrane permeability during the early stages of cryo-injury in spermatozoa, where membranes become slightly permeable to YO-PRO-1 but remain impermeable to larger dyes like ethidium (B1194527) homodimer guidetopharmacology.orgnih.gov. This selective uptake allows for the identification of spermatozoa exhibiting early membrane damage or a shift in physiological state due to cryopreservation guidetopharmacology.orgnih.govnih.gov. The YO-PRO-1/PI assay is commonly used to assess plasma membrane integrity in cryopreserved sperm, enabling the classification of different sperm subpopulations based on their membrane status invivochem.cnmetabolomicsworkbench.org.

This compound and its related cyanine (B1664457) dyes are frequently integrated into multiparametric assays to provide a comprehensive assessment of cell viability and death. These assays combine this compound with other fluorescent probes to simultaneously evaluate multiple cellular parameters. For instance, a protocol has been developed for the simultaneous detection of plasma membrane integrity (using DAPI), mitochondrial function (using DiOC6(3)), and caspase activation (using this compound), enabling the precise quantification of viable, dying, and dead cells wikipedia.org. In this specific application, this compound's entry into cells is associated with caspase-mediated activation of pannexin 1 channels wikipedia.org. Similarly, multiplexed assays for caspase-3 activation, nuclear condensation, and cell viability have employed YO-PRO-1, which is taken up by damaged cells while being excluded from healthy ones sigmaaldrich.com.

Quantification of Membrane Permeabilization via this compound Uptake

Detection and Analysis of Apoptotic and Necrotic Cell Death

While this compound is primarily a dead cell indicator, its close analog, YO-PRO-1, is a recognized early marker of apoptosis. In the early stages of apoptosis, the cytoplasmic membrane undergoes subtle changes, becoming slightly permeable to certain dyes like YO-PRO-1, while still excluding larger impermeant dyes such as propidium iodide (PI) citeab.comnih.gov. This differential permeability is the basis for dual-staining assays, such as the YO-PRO-1/PI Apoptosis and Necrosis Detection Kits citeab.comwikipedia.orgchembase.cn.

In these assays, live cells exhibit minimal to no fluorescence. Apoptotic cells, due to their altered membrane permeability, become positive for YO-PRO-1, displaying green fluorescence. Necrotic cells, characterized by a complete loss of membrane integrity, allow both YO-PRO-1 and PI to enter, resulting in both green and red fluorescence citeab.comwikipedia.orgchembase.cn. This allows for the clear distinction of live, apoptotic, and necrotic cell populations using techniques like fluorescence microscopy and flow cytometry wikipedia.org. For example, in a study using HT-29 human colorectal adenocarcinoma cells treated with 5-FU, YO-PRO-1 positive cells indicated a dose-dependent induction of apoptosis fishersci.ca.

Table 2: Fluorescent Staining Profiles for Cell Death Detection

Cell PopulationYO-PRO-1 Fluorescence (Green)Propidium Iodide (PI) Fluorescence (Red)
Live CellsLow / NoNo
Apoptotic CellsHighNo
Dead/Necrotic CellsHighHigh

This table illustrates the typical fluorescent profiles observed when using YO-PRO-1 and Propidium Iodide for distinguishing cell populations citeab.comchembase.cn.

Differentiation of Apoptotic and Necrotic Cell Populations

This compound plays a crucial role in differentiating between apoptotic and necrotic cell populations. Apoptosis, or programmed cell death, is a highly regulated process characterized by specific morphological and biochemical changes, including chromatin condensation, cytoplasmic shrinkage, and changes in plasma membrane asymmetry thermofisher.commdpi.com. In contrast, necrosis is an uncontrolled form of cell death often associated with severe cellular injury mdpi.com.

This compound is a cell-impermeant dye, meaning it cannot readily cross the intact plasma membrane of live cells lumiprobe.comfluorofinder.comnih.gov. However, during apoptosis, the plasma membrane undergoes changes in permeability, allowing this compound to enter the cells and bind to nucleic acids, resulting in green fluorescence nih.govbitesizebio.comthermofisher.com. This increased permeability to dyes like this compound is an early event in apoptosis bitesizebio.comthermofisher.com. Necrotic cells, on the other hand, have severely compromised membranes, allowing both this compound and other cell-impermeant dyes like propidium iodide (PI) to enter bitesizebio.comthermofisher.com.

By co-staining with this compound and a dead cell stain like PI, researchers can differentiate live, apoptotic, and necrotic cells:

Live cells: Show little to no fluorescence (as this compound is excluded).

Early apoptotic cells: Show green fluorescence from this compound binding to nucleic acids, while still excluding PI thermofisher.comqmul.ac.uk.

Late apoptotic/necrotic cells: Show both green (this compound) and red (PI) fluorescence, or predominantly red fluorescence if PI quenches this compound, due to extensive membrane damage thermofisher.comdenovosoftware.com.

This differential staining allows for the analysis of cell death mechanisms, as summarized in the table below.

Cell PopulationThis compound Staining (Green)Propidium Iodide (PI) Staining (Red)Membrane Integrity
Live CellsNegativeNegativeIntact
Early ApoptoticPositiveNegativeCompromised
Late ApoptoticPositivePositiveSeverely Compromised
Necrotic CellsPositivePositiveSeverely Compromised

Evaluation of Plasma Membrane Asymmetry Changes in Apoptosis

Early apoptotic events involve changes in the plasma membrane, including alterations in membrane asymmetry and permeability thermofisher.combitesizebio.com. One key event is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane, which can be detected by Annexin V thermofisher.comqmul.ac.ukimmunostep.com. While Annexin V directly binds to exposed PS, this compound indirectly indicates changes in membrane permeability that occur as a consequence of apoptotic processes thermofisher.combitesizebio.com.

The increased permeability of apoptotic cell membranes allows this compound to enter, binding to nucleic acids and fluorescing thermofisher.combitesizebio.com. This characteristic makes this compound a valuable tool for assessing membrane integrity changes, often in conjunction with Annexin V. For instance, a protocol using Hoechst, this compound, and Annexin V allows for the accurate description and profiling of multiple cell death mechanisms researchgate.net. This compound's entry into apoptotic cells is linked to the compromise of membrane integrity, which can involve the activation of P2X7 receptors and the opening of cation channels nih.gov.

Application in High-Content Screening for Cell Death Mechanisms

High-content screening (HCS) is a powerful methodology that enables the multiplexed analysis of various cellular processes at the individual cell level, including cell viability, cytotoxicity, and cell death mechanisms like apoptosis and necrosis researchgate.netmdpi.com. This compound is well-suited for integration into HCS platforms due to its fluorescent properties and ability to indicate membrane permeability changes associated with cell death researchgate.netmoleculardevices.com.

In HCS, this compound can be used as part of a multi-parametric fluorescent imaging protocol, often alongside other dyes like Hoechst (for nuclear staining) and Annexin V researchgate.netnih.gov. This combination allows researchers to:

Differentiate cell populations: Accurately classify live, early apoptotic, late apoptotic, and necrotic cells based on their distinct staining patterns researchgate.netmoleculardevices.com.

Quantify cell death: Measure the percentage of cells undergoing different types of cell death within a population moleculardevices.com.

Profile cell death mechanisms: Gain insights into the specific pathways of cell death induced by various treatments, such as drug candidates researchgate.netmdpi.com.

The use of this compound in HCS facilitates high-throughput analysis, providing rich and flexible cell viability data for drug and target discovery programs researchgate.net. It allows for the measurement of parameters such as nuclear changes (e.g., condensation, fragmentation), which are hallmarks of apoptosis, by indicating the uptake of the dye into compromised nuclei moleculardevices.comthermofisher.com.

Nucleic Acid Counterstaining in Microscopy and Flow Cytometry

This compound is a highly sensitive and specific nucleic acid stain, making it an excellent choice for counterstaining applications in both fluorescence microscopy and flow cytometry lumiprobe.comfluorofinder.comfishersci.sethermofisher.com. Its strong binding affinity for double-stranded DNA (dsDNA) and low background fluorescence contribute to its effectiveness fishersci.sethermofisher.com.

Nuclear Staining in Fixed and Dead Cell Preparations

As a cell-impermeant dye, this compound can only enter cells with compromised membranes, such as fixed or dead cells lumiprobe.comfluorofinder.comthermofisher.combiotium.com. Once inside, it binds to nucleic acids, primarily DNA, and fluoresces brightly lumiprobe.comfishersci.se. This characteristic makes it an ideal nuclear counterstain in fixed cell preparations for fluorescence microscopy and flow cytometry lumiprobe.comfishersci.sethermofisher.com.

In fixed cells, where cell membranes are permeabilized, this compound provides strong and selective staining of the nucleus thermofisher.com. It is often used in multicolor labeling experiments to provide a clear nuclear counterstain that is spectrally distinct from other fluorophores lumiprobe.comthermofisher.com. For example, it can be used in conjunction with other dyes in kits designed for nuclear labeling in fixed-cell preparations thermofisher.com.

Chromosome Visualization in Research Contexts

This compound's high affinity for dsDNA extends its utility to chromosome visualization in various research contexts lumiprobe.comfishersci.se. It can be used for nuclear and chromosome counterstaining, providing a clear and bright signal lumiprobe.com. While other dyes like TO-PRO-3 are often highlighted for their specific nuclear staining without cytoplasmic background in applications like Fluorescence In Situ Hybridization (FISH), this compound also demonstrates strong staining of cell nuclei researchgate.netnih.gov. Its ability to bind to DNA with high affinity and its far-red fluorescence make it suitable for visualizing chromosomes, particularly in multicolor experiments where spectral separation from other fluorophores is desired thermofisher.comthermofisher.com.

Staining of Extrachromosomal Nucleic Acids in Cellular Systems

While the primary application of this compound is nuclear and chromosomal staining, its general property as a nucleic acid stain suggests potential for visualizing extrachromosomal nucleic acids. Extrachromosomal nucleic acids include, but are not limited to, mitochondrial DNA, viral DNA, and plasmids. Although specific detailed research findings on this compound's direct application in staining these particular extrachromosomal nucleic acids are not extensively detailed in the provided search results, its strong binding to dsDNA implies its capability to interact with any double-stranded nucleic acid present within a permeabilized cellular system lumiprobe.comfishersci.sethermofisher.com. In research contexts where cell integrity is compromised (e.g., fixed cells or cells with permeable membranes), this compound would theoretically stain any accessible nucleic acids, including extrachromosomal forms, alongside genomic DNA. Its use as a general nucleic acid stain on solid supports further supports its non-discriminatory binding to DNA fishersci.sethermofisher.com.

Advanced Research Techniques Incorporating Yo Pro 3

Flow Cytometry Methodologies

Flow cytometry, a powerful technique for high-throughput single-cell analysis, extensively employs fluorescent dyes like YO-Pro 3 to characterize cell populations.

In single-color flow cytometric protocols, this compound serves as a straightforward indicator of dead or compromised cells. Its cell-impermeant nature means it can only enter cells with compromised plasma membranes, where it then binds to intracellular nucleic acids, resulting in a strong fluorescent signal. revvity.com This allows for the clear discrimination between live and dead cell populations.

For more comprehensive analyses, this compound is integrated into multiparametric flow cytometric protocols. It is frequently combined with other fluorescent markers to assess complex cellular states such as apoptosis and viability. For instance, simultaneous labeling with this compound and cell-permeable dyes or markers like Annexin V-AF488 (which binds to phosphatidylserine (B164497) exposed on the outer leaflet of the cell membrane during early apoptosis) allows for the differentiation of live, early apoptotic, and late apoptotic/dead cells. nih.govciteab.comnih.gov A typical experimental setup might involve staining cells with DAPI (a blue-fluorescent DNA stain), DiOC6(3) (a mitochondrial membrane potential probe), and this compound to precisely quantify healthy, dying, and dead cell populations. guidetopharmacology.org

In multicolor flow cytometry, accurate data acquisition necessitates compensation to correct for spectral overlap, where the emission spectrum of one fluorophore spills over into the detection channel of another. This is particularly crucial when using far-red dyes like this compound. wikipedia.org

This compound exhibits excitation and emission maxima around 612 nm and 631 nm, respectively, when bound to nucleic acids. wikidata.orgciteab.comwikipedia.org This far-red emission profile is advantageous as it minimizes spectral overlap with commonly used fluorophores that emit in the green (e.g., FITC, Alexa Fluor 488) or orange/red (e.g., PE, Propidium (B1200493) Iodide) regions of the spectrum. americanelements.comuni.lu The long-wavelength fluorescence of this compound is well-separated from these dyes, simplifying the design of multicolor panels and reducing the complexity of compensation. Compensation controls, typically single-stained positive and negative populations for each fluorochrome, are essential to accurately subtract the spillover fluorescence. wikipedia.org

Table 1: Spectral Characteristics of this compound and Common Flow Cytometry Dyes

Dye NameExcitation Max (nm)Emission Max (nm)Primary Application (Flow Cytometry)
This compound612 wikidata.orgciteab.comwikipedia.org631 wikidata.orgciteab.comwikipedia.orgDead/Fixed Cell Staining, Apoptosis
Propidium Iodide (PI)535 nih.govwikipedia.org617 nih.govwikipedia.orgDead Cell Staining, DNA Content
7-Aminoactinomycin D (7-AAD)488 abcam.com647 abcam.comDead Cell Staining, Apoptosis
DAPI358 wikipedia.org461 wikipedia.orgNuclear Staining, DNA Content
Alexa Fluor 488~495~519General Labeling, Immunofluorescence
TO-PRO-3642 uni.lu661 uni.luDead/Fixed Cell Staining, DNA Content
YO-PRO-1491 abcam.com509 abcam.comApoptosis, Membrane Permeability

Data acquisition for this compound fluorescence in flow cytometry typically involves excitation with a red laser line, such as the 594 nm He-Ne laser or 633/635 nm red laser lines commonly found on flow cytometers. wikidata.orgciteab.comnih.govuni-freiburg.de The emitted fluorescence is then collected through appropriate bandpass filters, often centered around 630-690 nm. wikidata.org

During data analysis, flow cytometry software is used to generate dot plots and histograms. Cells are gated based on forward scatter (FSC) and side scatter (SSC) to exclude debris and aggregates. Subsequently, fluorescence intensity of this compound is analyzed. In viability assays, cells with high this compound fluorescence are identified as dead. When combined with other markers, distinct populations representing live, apoptotic, and necrotic cells can be resolved by plotting this compound fluorescence against the signal from the co-stained marker. For instance, in a triple staining protocol with DAPI, DiOC6(3), and this compound, viable cells exhibit low DAPI, high DiOC6(3), and low this compound fluorescence, while dead cells show high signals for both DAPI and this compound. guidetopharmacology.org

Spectroscopic Characterization in Complex Biological Matrices

The spectroscopic characterization of this compound in complex biological matrices highlights its utility as a fluorogenic nucleic acid stain. In its unbound state within aqueous solutions, this compound exhibits negligible fluorescence, which dramatically increases upon binding to nucleic acids (DNA or RNA) nih.govabcam.com. This fluorogenic nature is crucial for minimizing background signal from unbound dye in cellular environments.

As a cell-impermeant dye, this compound is primarily used to selectively stain nucleic acids within cells that have compromised cell membranes, such as dead or fixed cells nih.govwikipedia.orgabcam.com. This characteristic makes it a valuable indicator for assessing cell viability and membrane integrity, often used in conjunction with cell-permeable dyes in multicolor assays nih.govabcam.com.

Quantification of Nucleic Acid Binding Parameters

This compound, as a monomeric carbocyanine dye, interacts with nucleic acids primarily through intercalation, demonstrating a strong binding affinity for double-stranded DNA (dsDNA) wikipedia.orgciteab.com. The dissociation constants for these interactions typically fall within the micromolar range wikipedia.org. This strong binding is a key factor contributing to its efficacy as a nucleic acid stain.

Upon binding to DNA or RNA, this compound exhibits a significant enhancement in its fluorescence, ranging from 20- to 200-fold for the "3-series" of monomeric cyanine (B1664457) dyes wikipedia.org. This substantial fluorescence enhancement ensures that the signal from the nucleic acid-bound dye is prominent, while the fluorescence from any unbound dye in solution remains negligible under typical experimental detection conditions wikipedia.org. This property is essential for achieving high signal-to-background ratios in staining applications.

While dimeric cyanine dyes, such as those in the TOTO series, generally possess higher nucleic acid binding affinities due to their bivalent nature (two positive charges and two intercalating units), monomeric dyes like this compound, with two positive charges and a single intercalating unit, exhibit somewhat reduced, yet still strong, affinity wikipedia.org. Research on related dyes like TO-PRO-3 has indicated that these monomeric cyanine dyes can bind to both double-stranded and single-stranded DNA, suggesting multiple binding modes, including external binding and intercalation or base-stacked configurations citeab.comabcam.com. Although specific detailed binding stoichiometries for this compound are not universally quantified across all research, its mechanism of action is consistent with other high-affinity intercalating nucleic acid stains.

Spectroscopic Profiling in the Presence of Interfering Fluorophores

Spectroscopic profiling of this compound in the presence of interfering fluorophores highlights its advantages and challenges in multicolor biological assays. The far-red excitation and emission characteristics of this compound (excitation/emission maxima ~612/631 nm) are particularly beneficial for minimizing spectral crosstalk and background interference wikipedia.orgwikipedia.orgsigmaaldrich.com. Its emission falls outside the typical spectral ranges of common green or blue-emitting fluorophores and cellular autofluorescence, allowing for clearer discrimination of signals in multiplexed experiments wikipedia.orgwikipedia.orgsigmaaldrich.com. This makes this compound suitable for use as a nuclear or chromosome counterstain in multicolor fluorescence labeling experiments abcam.com.

Despite these advantages, challenges can arise from inherent biological autofluorescence or from the dye itself in certain contexts. While this compound is designed to be minimally fluorescent when unbound, some studies have noted that it can produce more background signal compared to other dyes with similar spectral properties, such as YOYO-3 citeab.com. This necessitates careful optimization of dye concentration to achieve optimal signal-to-noise ratios.

In complex multicolor assays, especially in techniques like flow cytometry or advanced microscopy, spectral overlap between different fluorophores can still occur. To address this, computational techniques such as spectral unmixing (also known as compensation in conventional flow cytometry) are employed tsri.or.thnih.gov. Spectral unmixing algorithms mathematically separate the contributions of individual fluorophores from the composite emission spectrum, thereby correcting for spectral overlap and allowing for accurate quantification of each component tsri.or.thnih.gov. Proper controls, including single-stained samples, are essential for accurate spectral unmixing tsri.or.th.

Comparative Analysis and Synergistic Applications of Yo Pro 3

Comparison with Other Nucleic Acid Stains

Distinction from Propidium (B1200493) Iodide and 7-AAD in Cell Death Assays

YO-Pro 3, Propidium Iodide (PI), and 7-Aminoactinomycin D (7-AAD) are all nucleic acid stains commonly used in cell death assays, primarily for discriminating viable from non-viable cells based on membrane integrity. A key distinction lies in their membrane permeability and spectral properties.

Propidium Iodide (PI) : PI is a fluorescent intercalating agent that binds to DNA with little or no sequence preference wikipedia.org. It is generally not membrane-permeable and is thus excluded from live cells with intact membranes wikipedia.orgtranscriptionfactor.org. This characteristic makes PI valuable for identifying cells that have lost membrane integrity, such as necrotic or late apoptotic cells, which will show red PI staining throughout their nuclei transcriptionfactor.org. When bound to DNA, PI's excitation/emission maxima shift to approximately 535 nm/617 nm wikipedia.orgnih.gov.

7-Aminoactinomycin D (7-AAD) : Similar to PI, 7-AAD is a fluorescent DNA dye that is excluded from live cells with intact membranes but can penetrate dead or damaged cells stemcell.com. It binds to double-stranded DNA with high affinity, particularly to GC-rich regions stemcell.comwikipedia.org. 7-AAD is often used as an alternative to PI due to its minimal spectral overlap with many commonly used blue and green fluorophores, making it advantageous in multicolor applications stemcell.comwikipedia.org. Its excitation maximum is at 546 nm, and its emission maximum is at 647 nm when bound to DNA stemcell.comwikipedia.org.

This compound : Like PI and 7-AAD, this compound is generally cell-impermeant to viable cells biotium.comlumiprobe.comfishersci.se. It is used as a dead cell indicator, staining cells with compromised membranes. Its far-red emission (around 631 nm) allows for multiplexing with green and blue fluorophores without significant spectral overlap.

The primary difference among these three in cell death assays is their spectral characteristics, which dictate their compatibility in multiplexing experiments, and their precise mechanism of membrane entry or exclusion. While all are generally impermeant to live cells, their distinct emission spectra enable their use in different channels for flow cytometry or microscopy.

Table 1: Comparison of this compound, Propidium Iodide, and 7-AAD in Cell Death Assays

FeatureThis compoundPropidium Iodide (PI)7-Aminoactinomycin D (7-AAD)
Membrane Permeability Cell-impermeant (viable cells) biotium.comlumiprobe.comfishersci.seCell-impermeant (viable cells) wikipedia.orgtranscriptionfactor.orgCell-impermeant (viable cells) stemcell.comwikipedia.org
Target Double-stranded DNA lumiprobe.comDouble-stranded DNA (and RNA) wikipedia.orgDouble-stranded DNA (GC-rich) stemcell.comwikipedia.org
Excitation (Bound) ~612 nm fishersci.se~535 nm wikipedia.orgnih.gov~546 nm stemcell.comwikipedia.org
Emission (Bound) ~631 nm fishersci.se~617 nm wikipedia.orgnih.gov~647 nm stemcell.comwikipedia.org
Primary Use Dead cell indicator biotium.comfishersci.seDead cell indicator, DNA content wikipedia.orgnih.govDead cell indicator, chromosome banding stemcell.comwikipedia.org
Spectral Overlap Minimal with green/blue fluorophoresOverlaps with green/yellow emissionsMinimal with blue/green fluorophores stemcell.com

Comparative Performance with TO-PRO-3 as a Nuclear Counterstain

Both this compound and TO-PRO-3 are far-red fluorescent monomeric cyanine (B1664457) dyes used as nucleic acid stains and nuclear counterstains, particularly in fluorescence microscopy and flow cytometry biotium.comfishersci.se. They are both cell-impermeant and exhibit strong fluorescence upon binding to nucleic acids biotium.comfishersci.se.

However, studies have shown differences in their specificity when used as nuclear counterstains. While strong staining of cell nuclei has been observed for both TO-PRO-3 and this compound, research indicates that TO-PRO-3 often demonstrates more specific staining of nuclei without significant cytoplasmic staining researchgate.netnih.gov. This higher specificity makes TO-PRO-3 an optimal choice for applications like dual-color Fluorescence In Situ Hybridization (FISH) where precise nuclear delineation is crucial researchgate.netnih.gov.

TO-PRO-3 has excitation/emission maxima around 642/657 nm when bound to nucleic acids, making its fluorescence similar to Alexa Fluor 647 or Cy5 dyes biotium.comfishersci.se. This compound, with excitation/emission around 612/631 nm, is also in the far-red spectrum fishersci.se. The advantage of far-red dyes like this compound and TO-PRO-3 is that their fluorescence is typically not obscured by tissue autofluorescence, which is common in the green and blue spectral ranges fishersci.se.

Table 2: Comparative Performance of this compound and TO-PRO-3 as Nuclear Counterstains

FeatureThis compoundTO-PRO-3
Dye Type Monomeric Carbocyanine lumiprobe.comMonomeric Carbocyanine biotium.com
Cell Permeability Cell-impermeant biotium.comlumiprobe.comfishersci.seCell-impermeant biotium.comfishersci.se
Excitation (Bound) ~612 nm fishersci.se~642 nm biotium.comfishersci.se
Emission (Bound) ~631 nm fishersci.se~657 nm biotium.comfishersci.se
Nuclear Specificity Strong nuclear staining researchgate.netnih.govHigher specificity, minimal cytoplasmic staining researchgate.netnih.gov
Application Nuclear counterstaining, viability lumiprobe.comOptimal for FISH, nuclear counterstain fishersci.seresearchgate.netnih.gov

Differentiation from YO-PRO-1 in Early Apoptosis Detection

This compound and YO-PRO-1 are both monomeric oxazole (B20620) yellow dyes, but they differ significantly in their application for apoptosis detection, particularly concerning early apoptotic events.

YO-PRO-1 : YO-PRO-1 is a green-fluorescent, cell-impermeant dye that is widely recognized for its ability to detect early apoptosis qmul.ac.ukresearchgate.netmedchemexpress.com. In the early stages of apoptosis, changes in plasma membrane permeability occur, allowing YO-PRO-1 to enter cells that are still impermeable to other dead cell discriminatory dyes like propidium iodide qmul.ac.ukresearchgate.netmedchemexpress.com. Once inside, it binds to nucleic acids and fluoresces green (excitation/emission ~491/506 nm) biotium.comfishersci.semedchemexpress.com. This selective uptake by early apoptotic cells, while remaining excluded from live cells, makes YO-PRO-1 a sensitive indicator of early apoptosis researchgate.netnih.gov.

This compound : In contrast, this compound is a far-red fluorescent dye that is generally cell-impermeant to viable cells and is primarily used as a dead cell indicator, similar to PI or 7-AAD biotium.comlumiprobe.comfishersci.se. While YO-PRO-1 can enter apoptotic cells due to increased membrane permeability at an early stage, this compound typically indicates later stages of cell death where membrane integrity is significantly compromised, leading to its uptake biotium.comfishersci.se. Therefore, this compound is not typically used for detecting early apoptosis in the same manner as YO-PRO-1.

Table 3: Differentiation between this compound and YO-PRO-1 in Apoptosis Detection

FeatureThis compoundYO-PRO-1
Fluorescence Color Red/Far-redGreen
Excitation (Bound) ~612 nm fishersci.se~491 nm biotium.comfishersci.se
Emission (Bound) ~631 nm fishersci.se~506 nm biotium.comfishersci.se
Apoptosis Stage Late apoptosis/Necrosis (Dead cell indicator) biotium.comlumiprobe.comfishersci.seEarly apoptosis (increased membrane permeability) qmul.ac.ukresearchgate.netmedchemexpress.comnih.gov
Membrane Permeability Cell-impermeant (viable cells) biotium.comlumiprobe.comfishersci.sePermeant to early apoptotic cells, impermeant to live cells qmul.ac.ukresearchgate.netmedchemexpress.com

Analysis Against SYTOX and YOYO-Series Dyes in Permeability Studies

This compound, SYTOX dyes, and YOYO-series dyes are all nucleic acid stains used in permeability studies to assess cell membrane integrity. These dyes are generally characterized by their high affinity for nucleic acids and their impermeability to cells with intact membranes.

SYTOX Dyes : The SYTOX series, such as SYTOX Green, are typically cell-impermeant nucleic acid stains that are highly fluorescent upon binding to DNA medchemexpress.cnuni-freiburg.de. They are commonly used as dead cell indicators, as they only enter cells with compromised plasma membranes medchemexpress.cn. SYTOX Green, for instance, is excited by a 488 nm laser and emits in the green spectrum researchgate.net.

YOYO-Series Dyes : The YOYO-series, such as YOYO-1, are homodimeric cyanine dyes known for their exceptionally high affinity for double-stranded DNA and a dramatic increase in fluorescence quantum yield upon binding wikipedia.orgabcam.com. Like this compound and SYTOX dyes, YOYO-series dyes are generally cell-impermeant abcam.com. YOYO-1, for example, is a green fluorescent dye with excitation/emission maxima around 489 nm/509 nm when bound to DNA wikipedia.org. These dyes are often used for DNA staining in various applications due to their brightness and low background wikipedia.org.

This compound : As a monomeric, cell-impermeant dye, this compound functions similarly to SYTOX and YOYO-series dyes in permeability studies by indicating compromised cell membranes. Its far-red fluorescence (excitation/emission ~612/631 nm) offers a distinct spectral option for multiplexing with other dyes lumiprobe.comfishersci.se.

All these dyes are valuable tools for assessing membrane integrity, with the choice often depending on the desired excitation/emission wavelengths for multiplexing and the specific application's sensitivity requirements.

Table 4: Comparison of this compound, SYTOX, and YOYO-Series Dyes in Permeability Studies

FeatureThis compoundSYTOX Dyes (e.g., SYTOX Green)YOYO-Series Dyes (e.g., YOYO-1)
Dye Type Monomeric Cyanine lumiprobe.comMonomeric CyanineHomodimeric Cyanine wikipedia.org
Cell Permeability Cell-impermeant biotium.comlumiprobe.comfishersci.seCell-impermeant medchemexpress.cnCell-impermeant abcam.com
Excitation (Bound) ~612 nm fishersci.se~488 nm (SYTOX Green) researchgate.net~489 nm (YOYO-1) wikipedia.org
Emission (Bound) ~631 nm fishersci.seGreen (SYTOX Green) researchgate.net~509 nm (YOYO-1) wikipedia.org
Primary Use Dead cell indicator biotium.comlumiprobe.comfishersci.seDead cell indicator medchemexpress.cnHigh-affinity DNA staining wikipedia.org

Multiplexing Strategies with this compound

Dual-Labeling for Cellular Compartment Identification (e.g., Hoechst)

Dual-labeling strategies employing this compound are instrumental in identifying and distinguishing cellular compartments, particularly in the context of cell viability and death assays. This compound, being cell-impermeant, selectively stains cells with compromised membrane integrity, such as dead or fixed cells, by binding to their nucleic acids lumiprobe.combiotium.comfluorofinder.com.

In contrast, Hoechst 33342 is a cell-permeable benzimidazole (B57391) dye that readily crosses intact cell membranes and binds preferentially to adenine-thymine (A-T) rich regions in the minor groove of DNA, thereby staining the nuclei of both live and dead cells revvity.combiotium.com. When excited by ultraviolet light, Hoechst 33342 exhibits strong blue fluorescence at 455 nm revvity.com.

The combined use of this compound and Hoechst 33342 enables a comprehensive assessment of cell populations. For instance, in flow cytometry or fluorescence microscopy, live cells would primarily show Hoechst fluorescence (blue nuclei), while cells with compromised membranes (late apoptotic or necrotic cells) would exhibit both Hoechst (blue) and this compound (red) fluorescence in their nuclei. This dual-labeling approach provides valuable insights into cellular integrity and nuclear morphology, facilitating the differentiation of various cellular states lumiprobe.comfluorofinder.combiotium.comfishersci.senih.gov.

Compatibility with Other Fluorescent Probes for Cellular Function Assessment

This compound's far-red emission spectrum (613/629 nm or 612/631 nm) makes it highly compatible with other fluorescent probes that emit in different spectral regions, such as green or blue, thereby minimizing spectral overlap and enabling multiplexed analyses biotium.comfluorofinder.comfishersci.iethermofisher.com. This characteristic is crucial for conducting multicolor fluorescence labeling experiments to assess various cellular functions simultaneously lumiprobe.com.

For example, this compound can be used in conjunction with probes for apoptosis, such as Annexin V conjugated with a green fluorophore (e.g., Annexin V-AF488). While this compound identifies cells with compromised membranes, Annexin V-AF488 binds to phosphatidylserine (B164497), an early indicator of apoptosis, on the outer leaflet of the cell membrane. Simultaneous labeling with cell-impermeant this compound and cell-permeable Annexin V-AF488 allows for the assessment of both cell viability and apoptotic progression lumiprobe.com. Furthermore, this compound can be integrated into assays that utilize mitochondrial transmembrane potential probes (e.g., DiOC6(3)) and caspase activation probes, providing a more comprehensive understanding of cellular physiological states during various biological processes researchgate.net.

Translational Research Applications (Pre-clinical Focus)

Assessment of Therapeutic Efficacy in In Vitro Cancer Models

In pre-clinical cancer research, this compound serves as a valuable tool for assessing the therapeutic efficacy of novel anti-cancer agents in in vitro models. As a cell-impermeant nucleic acid stain, this compound is effectively utilized to quantify cell death, including both apoptosis and necrosis, which are common outcomes of anti-cancer treatments lumiprobe.combiotium.com.

Studies often employ flow cytometry to analyze cell populations treated with therapeutic compounds. In such assays, the uptake of cell-impermeant dyes like this compound indicates a loss of plasma membrane integrity, a hallmark of late-stage apoptosis or necrosis. This allows researchers to differentiate between live, apoptotic, and necrotic cells and to quantify the percentage of dead cells in response to drug exposure nih.govnih.gov. For instance, while YO-Pro 1 (a related dye permeable to apoptotic cells) is frequently used in combination with propidium iodide (PI) or Hoechst 33342 to delineate apoptotic and necrotic populations in cancer cell lines nih.govnih.govashpublications.org, this compound, with its similar binding characteristics to nucleic acids and cell impermeability, can be similarly applied to identify the dead cell population. This contributes to understanding the mechanisms of action of therapeutic agents and their ability to induce cell death in various cancer models nih.gov.

Studies in Microbiology for Microbial Cell Detection

Flow cytometry (FCM) has emerged as a rapid and accurate method for the enumeration and viability assessment of microbial cells, offering an alternative to traditional labor-intensive and time-consuming culture-based techniques mdpi.comnih.govwur.nl. In this context, cell-impermeant nucleic acid dyes like this compound play a crucial role in differentiating viable from non-viable microbial cells.

The principle relies on the integrity of the microbial cell membrane. Live, healthy cells maintain an intact membrane that excludes cell-impermeant dyes, whereas dead or membrane-compromised cells allow these dyes to enter and bind to their nucleic acids, resulting in fluorescence. While TO-PRO-3 (a related far-red nucleic acid stain) has been specifically optimized and shown to achieve excellent separation of viable and dead bacterial cells (e.g., Staphylococcus aureus, Escherichia coli, and Bacillus subtilis) in flow cytometric quantification nih.gov, this compound, sharing the characteristic of cell impermeability and strong fluorescence upon nucleic acid binding, is also applicable for detecting dead or membrane-compromised microbial cells. This enables rapid and accurate bacterial enumeration in a broad variety of samples, providing valuable insights into microbial population dynamics and viability mdpi.comnih.gov.

Analysis of Cellular Stress Responses in Various Cell Types

Cellular stress responses are fundamental biological processes that cells activate to cope with adverse conditions, such as oxidative stress, nutrient deprivation, or exposure to toxins. Severe or prolonged stress can lead to irreversible cellular damage and ultimately, cell death. Fluorescent dyes like this compound are instrumental in analyzing these stress-induced cellular outcomes.

This compound, by indicating compromised membrane integrity, serves as a reliable marker for cells that have succumbed to stress and are undergoing cell death. Researchers utilize this compound in assays to quantify the extent of cell death (e.g., apoptosis or necrosis) as a direct consequence of various stressors nih.govmdpi.com. For instance, studies investigating the cellular response to oxidative stress, often induced by agents like hydrogen peroxide (H2O2), employ assays that measure cell death using nucleic acid stains. While YO-Pro 1 is frequently cited for its ability to permeate apoptotic cells and is used in conjunction with propidium iodide to evaluate cell death in response to oxidative stress mdpi.com, this compound can similarly be employed to detect cells with compromised membranes, providing a quantitative measure of stress-induced cell demise. This application allows for the evaluation of the efficacy of protective agents or the study of underlying molecular pathways involved in cellular stress responses across diverse cell types nih.govmdpi.com.

Q & A

Q. How does YO-Pro 3 function as a fluorescent probe for apoptosis detection, and what methodological controls are essential to validate its specificity?

this compound is a cell-impermeant dye that selectively enters apoptotic cells with compromised plasma membranes. Its fluorescence intensifies upon binding to nucleic acids, enabling quantification via flow cytometry or microscopy . Key controls include:

  • Negative controls : Untreated cells or cells incubated without this compound to establish baseline fluorescence.
  • Positive controls : Cells treated with apoptosis inducers (e.g., camptothecin) to confirm dye specificity .
  • Competitive controls : Co-staining with propidium iodide (PI) to differentiate early (this compound+/PI−) and late (this compound+/PI+) apoptotic stages .

Q. What are the optimal experimental conditions (e.g., concentration, incubation time) for this compound in flow cytometry-based apoptosis assays?

Empirical optimization is critical. Typical protocols use 0.5–5 µM this compound with 20–30 min incubation at 37°C . Titrate concentrations to avoid oversaturation, and validate using known apoptotic populations. Parallel assays with Annexin V/PI can corroborate results .

Q. How does this compound compare to other nucleic acid dyes (e.g., SYTOX Green) in sensitivity and specificity for membrane permeability studies?

this compound exhibits higher sensitivity than PI for detecting subtle membrane disruptions, as shown in nanosecond electroporation (nsEP) studies . However, its smaller molecular size may lead to faster uptake, requiring precise timing to avoid false positives. Cross-validate with impedance-based methods for mechanistic insights .

Advanced Research Questions

Q. How can this compound data be normalized to account for variability in cell-surface receptor expression or membrane composition?

Surface expression corrections are critical in functional studies. For example, in Pannexin-1 channel research, this compound influx rates were normalized to relative surface protein levels using immunofluorescence or biotinylation assays. Errors were propagated statistically to ensure robustness . Advanced normalization may involve:

  • Flow cytometry gating : Use internal standards (e.g., fluorescent beads) to adjust for instrument variability.
  • Mathematical modeling : Apply logistic functions to correlate dye uptake with membrane protein dynamics .

Q. What experimental strategies resolve contradictions between this compound apoptosis data and caspase-3 activation assays?

Discrepancies may arise from differences in apoptosis progression timelines. For example, caspase-3 activation precedes membrane permeabilization. Methodological solutions include:

  • Time-course experiments : Sample at multiple time points to align caspase-3 activity (immunocytochemistry) with this compound uptake .
  • Multiplex assays : Combine this compound with caspase-3 inhibitors (e.g., Z-DEVD-FMK) to dissect caspase-dependent and -independent pathways .

Q. How can this compound be integrated into multiplexed assays for simultaneous analysis of apoptosis, cell cycle, and oxidative stress?

Design a tiered staining protocol:

  • Fixation and permeabilization : For intracellular targets (e.g., phosphorylated proteins).
  • This compound incubation : Post-fixation to avoid dye leakage.
  • Secondary probes : Use ROS-sensitive dyes (e.g., H2DCFDA) or cell-cycle markers (e.g., DAPI) with spectral unmixing to prevent overlap . Validate compatibility using compensation controls and single-stained samples.

Methodological Pitfalls and Solutions

Q. Why does this compound yield inconsistent results in 3D cell cultures or organoid models, and how can this be mitigated?

Penetration barriers in 3D systems reduce dye accessibility. Solutions include:

  • Pre-treatment : Gentle mechanical dissociation or enzymatic digestion to improve dye penetration.
  • Microinjection : Localized delivery of this compound into organoid lumens.
  • Alternative dyes : Smaller viability markers (e.g., calcein AM) for preliminary validation .

Q. What statistical approaches are recommended for analyzing this compound time-lapse imaging data with high temporal resolution?

Use time-series analysis tools (e.g., MATLAB’s Signal Processing Toolbox) to quantify fluorescence intensity changes. Apply autocorrelation functions to identify periodicity in membrane permeability events, and use bootstrapping to estimate confidence intervals for rare events .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.